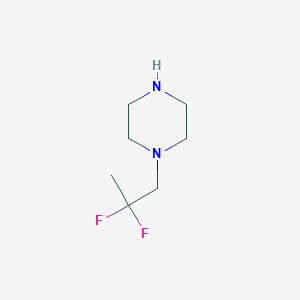

![molecular formula C8H16O5 B3187499 Ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate CAS No. 154773-33-8](/img/structure/B3187499.png)

Ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate

Overview

Description

Ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate is a chemical compound with the molecular formula C10H20O6 . It is also known by other names such as Hydroxy-PEG3-ethyl acetate .

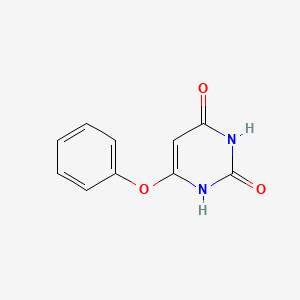

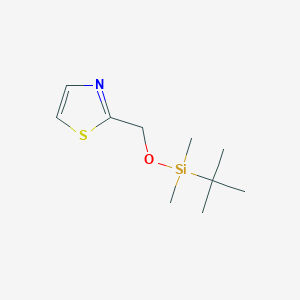

Molecular Structure Analysis

The molecular structure of Ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate consists of a chain of ether groups (ethoxy) attached to an ethyl acetate group . The presence of multiple ether groups makes this compound highly polar.Physical And Chemical Properties Analysis

Ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate has a density of 1.1±0.1 g/cm3, a boiling point of 332.3±27.0 °C at 760 mmHg, and a flash point of 120.5±17.2 °C . It has 6 H bond acceptors, 1 H bond donor, and 12 freely rotating bonds . Its polar surface area is 74 Å2 .Scientific Research Applications

Solvent and Extraction Agent

Ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate serves as an effective solvent due to its low toxicity, reasonable price, and suitable properties. Researchers use it in chemical reactions, extractions, and as a medium for dissolving various compounds .

Cosmetics and Personal Care

PEG2-ethyl acetate appears in cosmetic formulations, including creams, lotions, and hair products. Its solubility, stability, and skin-friendly characteristics contribute to emulsification, moisturization, and texture enhancement.

These applications highlight the versatility of PEG2-ethyl acetate across diverse scientific fields. Researchers continue to explore its potential, making it an intriguing compound for future studies . If you need further details or additional applications, feel free to ask!

Mechanism of Action

Target of Action

PEG2-ethyl acetate, also known as Ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate, is primarily used as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Mode of Action

The mode of action of PEG2-ethyl acetate involves the exploitation of the intracellular ubiquitin-proteasome system . The compound forms a bridge between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway involved in the action of PEG2-ethyl acetate is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, maintaining cellular homeostasis .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility and stability, which can enhance its bioavailability .

Result of Action

The result of the action of PEG2-ethyl acetate is the selective degradation of target proteins . This can lead to changes in cellular processes and pathways, depending on the function of the degraded protein .

Action Environment

The action of PEG2-ethyl acetate can be influenced by various environmental factors. For instance, the presence of other proteins or compounds can affect the binding of the compound to its targets . Additionally, factors such as pH and temperature can impact the stability and efficacy of the compound .

Safety and Hazards

While specific safety and hazard information for Ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate is not available, it’s important to handle all chemical compounds with care. Avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name |

ethyl 2-[2-(2-hydroxyethoxy)ethoxy]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O5/c1-2-13-8(10)7-12-6-5-11-4-3-9/h9H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNWJTOZQSLFIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PEG2-ethyl acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Azaspiro[2.5]octane-1,6-dicarboxylic acid, 1-ethyl 6-(phenylmethyl) ester, (1S)-](/img/structure/B3187472.png)